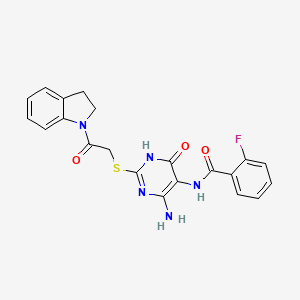

![molecular formula C10H9N3OS B2448705 [(E)-(3-oxoinden-1-ylidene)amino]thiourea CAS No. 4839-52-5](/img/structure/B2448705.png)

[(E)-(3-oxoinden-1-ylidene)amino]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound [(E)-(3-oxoinden-1-ylidene)amino]thiourea is a derivative of thiourea . Thiourea is an organosulfur compound with the formula SC(NH2)2 and the structure H2N−C(=S)−NH2 . It is structurally similar to urea (H2N−C(=O)−NH2), except that the oxygen atom is replaced by a sulfur atom .

Synthesis Analysis

The synthesis of thiourea derivatives has been studied extensively. For instance, one study discussed the synthesis of a novel thiourea derivative via green routes . The synthetic inhibitor 2-amino-N-(phenylcarbamothioyl) benzamide (APCB) was assessed as a corrosion inhibitor for mild steel (MS) in 0.5 M H2SO4 .Molecular Structure Analysis

Thiourea is a planar molecule with a C=S bond distance of 1.71 Å and average C-N distances of 1.33 Å . The weakening of the C-S bond by C-N pi-bonding is indicated by the short C=S bond in thiobenzophenone, which is 1.63 Å .Chemical Reactions Analysis

Thiourea has been used in various chemical reactions. For instance, it has been used as a reagent in the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a ß-ketoester, and urea .Physical And Chemical Properties Analysis

Thiourea is a white solid with a molar mass of 76.12 g·mol −1. It has a density of 1.405 g/mL and a melting point of 182 °C . It is soluble in water, with a solubility of 142 g/L at 25 °C .Applications De Recherche Scientifique

Catalytic Reactions and Synthesis of Organic Compounds :

- Thiourea, including derivatives like (E)-(3-oxoinden-1-ylidene)amino]thiourea, is utilized in various catalytic reactions. For example, it plays a crucial role in the [3+2] cycloaddition of donor-acceptor cyclopropanes, yielding diverse 2-amino-4,5-dihydrothiophenes. This process is significant for producing optically active compounds from enantiomerically pure cyclopropanes, with thiourea acting as a source for the C=S double bond and amino functionality (Xie et al., 2019).

Organocatalysis and Enantioselective Reactions :

- Thiourea derivatives have been shown to mediate highly enantioselective Michael additions of nitroalkanes to 3-ylidene oxindoles. These reactions are critical for creating stereocenters, including C-3 all-carbon quaternary centers, in a perfectly defined configuration. This process is valuable for generating pharmaceutically attractive molecular targets (Quintavalla et al., 2013).

Pharmaceutical Applications :

- Thiourea derivatives, similar to the subject compound, have been explored in the development of novel benzenesulfonamides. These compounds show promising inhibitory activity against carbonic anhydrase isoforms, particularly those associated with tumors. They exhibit potential in anti-proliferative activity against breast and colorectal cancer cell lines, making them significant in medicinal chemistry (Eldehna et al., 2017).

Crystal Growth and Material Science :

- In material science, thiourea derivatives are used in the growth of organic crystals like N-[(propan-2-ylidene)amino]thiourea. These studies involve determining nucleation parameters such as metastable zone width, induction period, and interfacial energy. The resulting crystals have applications in areas like second harmonic generation, showcasing their potential in optical technologies (Pandian et al., 2015).

Synthesis of Complex Molecules and Stereochemistry Control :

- Thiourea-catalyzed reactions are instrumental in synthesizing complex molecules, such as in the Michael-Michael cascade reaction of 2-(2-oxoindolin-3-ylidene)acetic esters. These reactions help form multiple carbon-carbon bonds and stereocenters, including quaternary spiro carbons, under controlled stereochemistry. This type of reaction is crucial for the creation of polyfunctional spirocyclohexane derivatives containing multiple consecutive stereogenic centers, which are valuable in synthetic organic chemistry (Monari et al., 2015).

Antioxidant Properties and Theoretical Studies :

- Asymmetric bis-isatin derivatives containing the thiourea moiety have been synthesized and characterized for their antioxidant properties. These compounds, related in structure to (E)-(3-oxoinden-1-ylidene)amino]thiourea, have been studied using spectroscopic methods and computational approaches to understand their structure-activity relationships, indicating their potential in pharmacological applications (Yakan et al., 2021).

Mécanisme D'action

Target of Action

It is known that thiourea derivatives, which [(e)-(3-oxoinden-1-ylidene)amino]thiourea is a part of, have a broad spectrum of biological activity . They have been found to exhibit antitumor, antimicrobial, and antiviral activities .

Mode of Action

It is known that thiourea derivatives can form powerful hydrogen bonds in the atp binding pocket of enzymes . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

It is known that thiourea derivatives can induce antioxidant mechanisms, suggesting that this compound may affect oxidative stress pathways .

Pharmacokinetics

It is known that the planar structure of thiourea derivatives allows them to act as dna intercalators , which could potentially influence their bioavailability and distribution.

Result of Action

Given the broad spectrum of biological activity exhibited by thiourea derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.

Action Environment

It is known that thiourea derivatives can induce antioxidant mechanisms under conditions of environmental stress , suggesting that this compound may also exhibit similar properties.

Safety and Hazards

Propriétés

IUPAC Name |

[(E)-(3-oxoinden-1-ylidene)amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-10(15)13-12-8-5-9(14)7-4-2-1-3-6(7)8/h1-4H,5H2,(H3,11,13,15)/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASNLDZIYPMQQK-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC(=S)N)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=N\NC(=S)N)/C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2448623.png)

![1-methyl-3-(3-methylbutyl)-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448624.png)

![Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2448625.png)

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2448626.png)

![6-Methyl-2-[[1-[2-(3-methylphenoxy)propanoyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2448628.png)

![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-1H-pyrrole-3-carbonyl}morpholine](/img/structure/B2448629.png)

![N-(3-chlorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2448634.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2448637.png)

![1-(4-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2448638.png)

![7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2448639.png)

![4-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2448641.png)

![2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2448643.png)

![6-ethyl-1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2448645.png)